(7-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
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Overview
Description
JWH 398 7-chloronaphthyl isomer: is a synthetic cannabinoid that belongs to the naphthoylindole family. It is structurally similar to other synthetic cannabinoids and acts as an agonist at cannabinoid receptors CB1 and CB2 . This compound is primarily used as an analytical reference standard in research and forensic applications .
Mechanism of Action
Target of Action
The primary targets of the JWH 398 7-chloronaphthyl isomer are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH 398 7-chloronaphthyl isomer acts as an agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them. It has mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
The activation of CB1 and CB2 receptors by JWH 398 7-chloronaphthyl isomer can lead to various molecular and cellular effects, depending on the specific physiological context. For instance, it can potentially modulate pain sensation, mood, and memory due to the role of the endocannabinoid system in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 398 7-chloronaphthyl isomer involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 7-chloronaphthalene-1-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for JWH 398 7-chloronaphthyl isomer are not well-documented due to its primary use in research and forensic applications. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
JWH 398 7-chloronaphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the naphthyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthyl derivatives.
Scientific Research Applications
JWH 398 7-chloronaphthyl isomer is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but without the chlorine atom on the naphthyl ring.
JWH 122: A synthetic cannabinoid with a different substitution pattern on the naphthyl ring.
JWH 424: A synthetic cannabinoid with a different alkyl chain length.
Uniqueness
JWH 398 7-chloronaphthyl isomer is unique due to the presence of the chlorine atom on the naphthyl ring, which affects its binding affinity and selectivity for cannabinoid receptors. This structural modification can influence the compound’s pharmacological properties and make it distinct from other synthetic cannabinoids .
Properties
IUPAC Name |
(7-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-6-14-26-16-22(19-9-4-5-11-23(19)26)24(27)20-10-7-8-17-12-13-18(25)15-21(17)20/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJGDZVHMJACQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017323 |
Source
|
Record name | JWH-398 7-Chloronaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391051-95-8 |
Source
|
Record name | JWH-398 7-Chloronaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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